Clinical Superiority of Brompheniramine 12 mg BID vs. Loratadine 10 mg QD in Allergic Rhinitis
In a double-blind, randomized, placebo-controlled, parallel-group, multicenter study (n=338), an extended-release formulation of brompheniramine 12 mg twice daily provided significantly better relief of symptomatic allergic rhinitis than loratadine 10 mg once daily [1]. At all post-baseline evaluations (days 3, 7, and averaged over the two days), brompheniramine was significantly better than loratadine and placebo for both summed symptom scores and all three global assessments (p ≤ 0.05) [1].
| Evidence Dimension | Symptom relief efficacy in allergic rhinitis |
|---|---|
| Target Compound Data | Significantly better than loratadine at all post-baseline evaluations (days 3 and 7) on summed symptom severity scores and global assessments |
| Comparator Or Baseline | Loratadine 10 mg once daily |
| Quantified Difference | Statistically significant superiority (p ≤ 0.05) at all time points for both total symptom and nasal symptom clusters |
| Conditions | 7-day multicenter RCT; double-dummy blinding; primary efficacy variable: physicians' global evaluation on day 3 |
Why This Matters
This direct head-to-head evidence establishes brompheniramine's superior clinical efficacy over a widely prescribed second-generation antihistamine, justifying its selection when maximum symptomatic relief is required.
- [1] Druce HM, et al. Brompheniramine, loratadine, and placebo in allergic rhinitis: a placebo-controlled comparative clinical trial. J Clin Pharmacol. 1998;38(4):382-389. PMID: 9590467. View Source
